molecular formula C21H21N3O4S2 B2545623 (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 851208-79-2

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2545623
CAS No.: 851208-79-2
M. Wt: 443.54
InChI Key: ZBFJHGKZAAXQPH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a cinnamylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the cinnamylthio group: This step involves the reaction of the oxadiazole intermediate with cinnamyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the sulfonyl group: The phenyl ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Formation of the morpholine ring: The final step involves the reaction of the sulfonylated intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions:

    Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Various sulfonyl derivatives.

Scientific Research Applications

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application:

    In medicinal chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cinnamylthio group and the oxadiazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.

    In materials science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((3-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
  • (E)-4-((3-(5-(phenylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Uniqueness

(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is unique due to the presence of the cinnamylthio group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

4-[3-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-30(26,24-11-13-27-14-12-24)19-10-4-9-18(16-19)20-22-23-21(28-20)29-15-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJHGKZAAXQPH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.